molecular formula C15H12N2O4S B5615611 N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5615611
M. Wt: 316.3 g/mol
InChI Key: ZPJAMOSXOSRBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a coumarin core substituted with a methoxy group at position 8 and a thiazole ring at position 2. The thiazole is further functionalized with an acetamide group. This compound is synthesized via a multi-step process starting from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, involving bromination and subsequent cyclization with thiourea or acetylation . The compound and its derivatives have shown notable antimicrobial activity, as demonstrated in bio-evaluation studies .

Properties

IUPAC Name

N-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-8(18)16-15-17-11(7-22-15)10-6-9-4-3-5-12(20-2)13(9)21-14(10)19/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJAMOSXOSRBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MCF-7, T47-D, and MDA-MB231. The compound demonstrated notable cytotoxicity while showing low toxicity towards normal cell lines (NIH-3T3) when compared to standard anticancer drugs like paclitaxel .

Case Study: Cytotoxicity Assessment

A study utilized the MTT assay to evaluate the cytotoxic effects of the compound on these cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various bacterial strains. In a synthesis study involving derivatives of coumarin and thiazole, it was found that certain derivatives exhibited high activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/ml
Pseudomonas aeruginosa35 µg/ml
Mycobacterium tuberculosis15.62 µg/ml

This table summarizes the effectiveness of the compound against significant pathogens, highlighting its potential as a new antimicrobial agent.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Compounds derived from similar structures have shown considerable free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

In vitro assays demonstrated that derivatives of this compound possess antioxidant capabilities comparable to established antioxidants like ascorbic acid. This suggests that they could be beneficial in formulations aimed at reducing oxidative stress.

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its anticancer properties may be linked to apoptosis induction and cell cycle arrest in cancer cells .

Future research should focus on:

  • In vivo studies to validate the efficacy and safety of the compound.
  • Structure–activity relationship (SAR) analyses to optimize its pharmacological properties.

Mechanism of Action

The mechanism by which N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide exerts its effects involves its interaction with various molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

N-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

  • Structural Difference : Chlorine atoms at positions 6 and 8 on the coumarin ring replace the methoxy group.
  • Molecular Weight : 355.189 (vs. ~378.4 for the parent compound in Table 1, ) .

N-[4-(6-Nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

  • Structural Difference : A nitro group replaces the methoxy group at position 4.
  • Impact : The nitro group’s strong electron-withdrawing nature could alter electronic distribution, affecting reactivity and interactions with microbial targets .

Derivatives from Table 1 ()

Compound Substituent Molecular Weight Yield (%) Notable Feature
NS-1 Parent structure 378.4 44.9 Baseline for comparison
NS-2 Cl, NH, additional O 372.4 51.5 Higher yield than NS-1
NS-5 Cl, multiple O 358.4 85.6 Highest yield, simplified substituents

Key Observations :

  • Bulky substituents (e.g., Br in NS-4) reduce yield (16.4%) due to steric hindrance .

Thiazole-Acetamide Compounds with Varied Heterocyclic Cores

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide

  • Structural Difference: A triazinoquinazoline core replaces the coumarin moiety.
  • Bioactivity : Exhibits 89.4% yield and potent antimicrobial activity, comparable to coumarin-thiazole derivatives .
  • Synthesis : Microwave-assisted methods improve efficiency vs. conventional routes .

2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide

  • Structural Difference: Thiazolidinone core with a 4-chlorobenzylidene group.
  • Properties : High yield (90%) and melting point (186–187°C), suggesting thermal stability .

Physical Properties

Compound Melting Point (°C) Yield (%) Solubility Trends
Parent Compound (NS-1) Not reported 44.9 Moderate in polar solvents
Dichloro Derivative Not reported Not given Likely lower due to Cl groups
Thiazolidinone Derivative 186–187 90 Low solubility in non-polar solvents

Mechanistic Insights :

  • Electron-withdrawing groups (Cl, NO₂) enhance interactions with microbial enzymes .
  • Thiazole and acetamide moieties facilitate hydrogen bonding with target proteins .

Biological Activity

N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 8-methoxy-2-oxo-2H-chromen-3-carboxylic acid derivatives with thiazole and acetamide moieties. The structure can be represented as follows:

N 4 8 methoxy 2 oxo 2H chromen 3 yl 1 3 thiazol 2 yl acetamide\text{N 4 8 methoxy 2 oxo 2H chromen 3 yl 1 3 thiazol 2 yl acetamide}

This compound features a coumarin core linked to a thiazole ring via an acetamide group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study reported that related coumarin-thiazole derivatives demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Coumarin Derivatives

CompoundTarget BacteriaMIC (μM)
Compound AStaphylococcus aureus15.625
Compound BEnterococcus faecalis62.5
N-[4-(8-methoxy...MRSA31.108

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the phosphomolybdenum method, showing that it possesses significant free radical scavenging activity compared to standard antioxidants like ascorbic acid . The presence of the thiazole ring is believed to enhance this activity due to its electron-donating properties.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Protein Synthesis : It disrupts bacterial protein synthesis pathways, leading to bactericidal effects.
  • Biofilm Disruption : The compound shows moderate-to-good antibiofilm activity against MRSA and other strains, significantly reducing biofilm formation .
  • Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), indicating potential in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various coumarin derivatives, including N-[4-(8-methoxy...]. The results highlighted its superior activity against MRSA compared to traditional antibiotics like ciprofloxacin, with an MBIC (minimum biofilm inhibitory concentration) value significantly lower than that of the standard .

Case Study 2: Neuroprotective Potential

In vitro studies demonstrated that certain derivatives of this compound inhibited AChE with an IC50 value as low as 43 nM, showcasing their potential as neuroprotective agents . Molecular docking studies further elucidated the binding interactions within the active site of AChE.

5. Conclusion and Future Directions

This compound presents a promising scaffold for developing new antimicrobial and neuroprotective agents. Its diverse biological activities warrant further exploration through clinical trials and additional in vitro studies to fully understand its therapeutic potential.

Future research should focus on:

  • Detailed pharmacokinetic studies.
  • Mechanistic investigations into its action pathways.
  • Development of formulations for enhanced bioavailability.

Q & A

Q. What synthetic routes are recommended for synthesizing N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling chromenone derivatives with thiazole-acetamide precursors. Key steps include:
  • Condensation of 8-methoxy-2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the thiazole ring.
  • Acetylation of the thiazole-2-amine intermediate using acetic anhydride.
    Optimization involves controlling temperature (60–80°C), solvent choice (DMF or ethanol), and catalysts (e.g., K₂CO₃). Reaction progress is monitored via TLC, and purification is achieved through column chromatography. Yields are improved by maintaining anhydrous conditions and stoichiometric precision .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) as key signals.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 357.08).
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
    Tabulated spectral data from analogous compounds (e.g., in Table 3 of ) provide reference benchmarks .

Q. What key structural features influence its bioactivity?

  • Methodological Answer : The chromenone moiety enables π-π stacking with enzyme active sites, while the thiazole ring enhances metabolic stability. The 8-methoxy group modulates electron density, affecting receptor binding. Structure-activity relationship (SAR) studies on analogs (e.g., COX inhibition in ) highlight the necessity of the methoxy group for anti-inflammatory activity .

Advanced Research Questions

Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what methodologies confirm its inhibitory activity?

  • Methodological Answer :
  • Enzyme Assays : COX-1/COX-2 inhibition is quantified using colorimetric kits (e.g., Cayman Chemical) measuring prostaglandin production. IC₅₀ values are derived from dose-response curves.
  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR), revealing hydrophobic interactions between the chromenone ring and Val349/Leu352 residues.
  • In Vivo Models : Anti-inflammatory efficacy is tested in rodent dorsal air pouch models, with cytokine levels (IL-6, TNF-α) measured via ELISA .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:
  • Standardized Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies).
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific tests (e.g., Western blot for protein expression).
  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects in vs. 17) .

Q. How can molecular docking guide the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser530 in COX-2).
  • Derivative Libraries : Modify the acetamide side chain or methoxy position using Schrödinger’s CombiGlide.
  • Free Energy Calculations : MM-GBSA predicts binding affinity changes (ΔΔG) for substitutions like -CF₃ or -NO₂.
    Success is validated by synthesizing top candidates and testing IC₅₀ shifts (e.g., 2-fold improvement in ) .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • In Vitro :
  • Anticancer : NCI-60 cell panel screening with GI₅₀ calculations.
  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213).
  • In Vivo :
  • Xenograft Models : Tumor volume reduction in BALB/c nude mice.
  • Toxicology : Acute toxicity in zebrafish (LC₅₀) and subchronic studies in rats (AST/ALT levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.